1-Trimethylsilyl-1-hexyne
Overview
Description
1-Trimethylsilyl-1-hexyne (TMS-Hexyne) is an organosilicon compound with the molecular formula C6H12Si. It is a colorless liquid at room temperature and is slightly soluble in water. It is widely used in organic synthesis and as a reagent in chemical reactions. TMS-Hexyne is a versatile and useful reagent in organic synthesis due to its unique properties, such as its low reactivity, high solubility in organic solvents, and its ability to form stable complexes with certain metals.
Scientific Research Applications
1. Polymer Science
- Sorption and Diffusion in Polymers: A study by Baschetti et al. (2005) investigated the solubility and diffusivity of n-pentane and n-hexane in poly[1-(trimethylsilyl)-1-propyne] (PTMSP) and its copolymers with 1-trimethylsilyl-1-hexyne. They found significant solubility and diffusivity reductions in PTMSP due to aging, while the copolymer showed less pronounced effects. This research provides insights into the behavior of these polymers in different conditions, which is crucial for their practical applications (Baschetti et al., 2005).
2. Analytical Chemistry
- Biomarker Determination: Alekseenko et al. (2020) developed a procedure for determining 1-hydroxypyrene in urine, a biomarker of polycyclic aromatic hydrocarbons. This process involved using n-hexane for liquid–liquid extraction and N,O-bis(trimethylsilyl)trifluoroacetamide for derivatization, highlighting the role of trimethylsilyl compounds in analytical methodologies (Alekseenko et al., 2020).
3. Organic Chemistry
- Photolysis and Organopolysilanes: Ishikawa et al. (1980) studied the photolysis of tris(trimethylsilyl)phenylsilane in the presence of 1-hexyne and other compounds, leading to the formation of silacyclopropenes. This research explores the photochemical reactions and potential applications of organopolysilanes in synthetic chemistry (Ishikawa et al., 1980).
4. Polymerization Processes
- Living Polymerization: Meirvenne et al. (1990) demonstrated the use of trimethylsilyl iodide in initiating the polymerization of vinyl ethers, resulting in polymers with controlled molecular weights and narrow distributions. This study is significant for understanding the role of trimethylsilyl compounds in polymerization mechanisms (Meirvenne et al., 1990).
properties
IUPAC Name |
hex-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Si/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCRJYVNDZSYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343049 | |
Record name | 1-Trimethylsilyl-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trimethylsilyl-1-hexyne | |
CAS RN |
3844-94-8 | |
Record name | 1-Hexyn-1-yltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3844-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Trimethylsilyl-1-hexyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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